molecular formula C6H8BrNS B7894599 (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine

Cat. No.: B7894599
M. Wt: 206.11 g/mol
InChI Key: AXVSYXUKBUXMHZ-BYPYZUCNSA-N
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Description

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a bromine-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of (S)-1-(4-Bromothiophen-2-yl)ethan-1-ol: The brominated thiophene undergoes a Grignard reaction with (S)-1-chloro-2-propanol to form (S)-1-(4-Bromothiophen-2-yl)ethan-1-ol.

    Amination: The alcohol is then converted to the amine via a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine substituent can be reduced to hydrogen, yielding thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or organolithium compounds.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine substituent and the chiral amine group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromothiophen-2-yl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    1-(4-Bromothiophen-2-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(4-Chlorothiophen-2-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of bromine.

Uniqueness

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine is unique due to its specific chiral configuration and bromine substituent, which confer distinct chemical and biological properties. Its enantioselectivity and reactivity make it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVSYXUKBUXMHZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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